molecular formula C17H22ClN5O3S B10980029 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide

Cat. No. B10980029
M. Wt: 411.9 g/mol
InChI Key: VDCHPZKDCWPCEH-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a triazolyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide involves several steps, including the formation of the thiazinan ring and the attachment of the triazolyl group. One common method involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions to form thiazinan-2-ones . The chlorinated benzamide core can be synthesized through standard organic reactions involving chlorination and amide formation.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dioxido-thiazinan ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the benzamide core can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido-thiazinan ring and triazolyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other chlorinated benzamides and thiazinan derivatives. Compared to these compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

properties

Molecular Formula

C17H22ClN5O3S

Molecular Weight

411.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C17H22ClN5O3S/c1-11(2)9-15-19-17(22-21-15)20-16(24)13-6-5-12(10-14(13)18)23-7-3-4-8-27(23,25)26/h5-6,10-11H,3-4,7-9H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

VDCHPZKDCWPCEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Origin of Product

United States

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